molecular formula C11H7N7O4 B5234123 2,6-di-1H-imidazol-1-yl-3,5-dinitropyridine

2,6-di-1H-imidazol-1-yl-3,5-dinitropyridine

Cat. No. B5234123
M. Wt: 301.22 g/mol
InChI Key: JRDSZGXHNFTIOO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,6-di-1H-imidazol-1-yl-3,5-dinitropyridine, also known as DIPY, is a nitroimidazole compound that has gained significant attention in scientific research due to its unique properties and potential applications. DIPY is a versatile compound that has been studied for its ability to act as a redox mediator, fluorescent probe, and as a potential therapeutic agent for various diseases.

Mechanism of Action

2,6-di-1H-imidazol-1-yl-3,5-dinitropyridine acts as a redox mediator due to its ability to undergo reversible oxidation and reduction reactions. In the presence of an oxidizing agent, such as hydrogen peroxide, 2,6-di-1H-imidazol-1-yl-3,5-dinitropyridine is oxidized to form a radical cation. This radical cation can then reduce the analyte of interest, such as glucose, and be regenerated back to its original form. In addition, 2,6-di-1H-imidazol-1-yl-3,5-dinitropyridine can also act as a fluorescent probe by binding to metal ions and emitting a fluorescent signal upon excitation.
Biochemical and Physiological Effects:
2,6-di-1H-imidazol-1-yl-3,5-dinitropyridine has been shown to have potential therapeutic effects in cancer treatment, due to its ability to induce apoptosis in cancer cells. Apoptosis is a process of programmed cell death that is important for the maintenance of tissue homeostasis. 2,6-di-1H-imidazol-1-yl-3,5-dinitropyridine has been shown to induce apoptosis in cancer cells by activating the caspase-dependent pathway. In addition, 2,6-di-1H-imidazol-1-yl-3,5-dinitropyridine has been shown to have antioxidant properties, which may be beneficial in the prevention of oxidative stress-related diseases.

Advantages and Limitations for Lab Experiments

One of the main advantages of 2,6-di-1H-imidazol-1-yl-3,5-dinitropyridine is its versatility in scientific research. 2,6-di-1H-imidazol-1-yl-3,5-dinitropyridine can be used as a redox mediator, fluorescent probe, and potential therapeutic agent. In addition, 2,6-di-1H-imidazol-1-yl-3,5-dinitropyridine has a high molar extinction coefficient, which makes it a sensitive probe for the detection of analytes. However, one limitation of 2,6-di-1H-imidazol-1-yl-3,5-dinitropyridine is its potential toxicity, which may limit its use in certain applications.

Future Directions

There are several future directions for the research and development of 2,6-di-1H-imidazol-1-yl-3,5-dinitropyridine. One potential application is in the development of biosensors for the detection of glucose and other analytes. In addition, 2,6-di-1H-imidazol-1-yl-3,5-dinitropyridine may have potential applications in the treatment of other diseases, such as Alzheimer's disease and Parkinson's disease, due to its antioxidant properties. Furthermore, the development of novel derivatives of 2,6-di-1H-imidazol-1-yl-3,5-dinitropyridine may lead to the discovery of new therapeutic agents with enhanced properties.

Synthesis Methods

2,6-di-1H-imidazol-1-yl-3,5-dinitropyridine can be synthesized through a multistep process starting from 2,6-dichloropyridine. The synthesis involves the reaction of 2,6-dichloropyridine with sodium azide, followed by reduction with palladium on carbon to yield 2,6-diaminopyridine. The final step involves the nitration of 2,6-diaminopyridine with nitric acid and acetic anhydride to yield 2,6-di-1H-imidazol-1-yl-3,5-dinitropyridine.

Scientific Research Applications

2,6-di-1H-imidazol-1-yl-3,5-dinitropyridine has been extensively studied for its applications in various scientific research fields. In analytical chemistry, 2,6-di-1H-imidazol-1-yl-3,5-dinitropyridine has been used as a redox mediator for the detection of glucose, hydrogen peroxide, and other analytes. In addition, 2,6-di-1H-imidazol-1-yl-3,5-dinitropyridine has been used as a fluorescent probe for the detection of metal ions such as copper and zinc. Furthermore, 2,6-di-1H-imidazol-1-yl-3,5-dinitropyridine has been studied for its potential therapeutic applications in cancer treatment, due to its ability to induce apoptosis in cancer cells.

properties

IUPAC Name

2,6-di(imidazol-1-yl)-3,5-dinitropyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H7N7O4/c19-17(20)8-5-9(18(21)22)11(16-4-2-13-7-16)14-10(8)15-3-1-12-6-15/h1-7H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JRDSZGXHNFTIOO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN(C=N1)C2=C(C=C(C(=N2)N3C=CN=C3)[N+](=O)[O-])[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H7N7O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

301.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,6-Bis(1H-imidazol-1-YL)-3,5-dinitropyridine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.